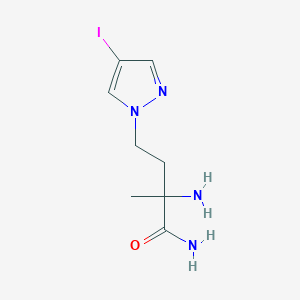
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-iodo-1H-pyrazole with 2-amino-2-methylbutanamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).
Scientific Research Applications
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the amino group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide include:
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanamide: This compound has a bromine atom instead of iodine, which may result in different reactivity and binding properties.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: The presence of a chlorine atom can also influence the compound’s chemical behavior and interactions.
2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylbutanamide: Fluorine substitution can lead to unique properties due to the high electronegativity of fluorine.
Properties
Molecular Formula |
C8H13IN4O |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C8H13IN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14) |
InChI Key |
RQSRZJJWPPYQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)I)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















